1-(Isocyano(tosyl)methyl)-2-methoxybenzene

Descripción

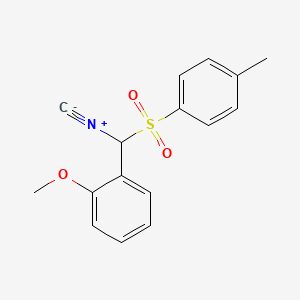

1-(Isocyano(tosyl)methyl)-2-methoxybenzene (CAS: 263389-53-3) is an isocyanide-containing aromatic compound featuring a tosyl (p-toluenesulfonyl) group and a methoxy substituent on the benzene ring. Its structure combines electron-withdrawing (tosyl) and electron-donating (methoxy) groups, making it a versatile intermediate in organic synthesis. The compound is primarily utilized in heterocyclic chemistry, such as the formation of 1,2,3-benzotriazines via intramolecular cyclization under basic conditions . Safety protocols emphasize handling under inert gas (e.g., nitrogen) and avoiding heat or ignition sources due to its irritant properties .

Propiedades

IUPAC Name |

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-12-8-10-13(11-9-12)21(18,19)16(17-2)14-6-4-5-7-15(14)20-3/h4-11,16H,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXVFJYPHAIAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2OC)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377999 | |

| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263389-53-3 | |

| Record name | 1-[Isocyano[(4-methylphenyl)sulfonyl]methyl]-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263389-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isocyano(tosyl)methyl)-2-methoxybenzene typically involves the reaction of 2-methoxybenzyl chloride with p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions. The reaction proceeds through the nucleophilic substitution of the chloride by the isocyano group, facilitated by the tosylmethyl group. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Isocyano(tosyl)methyl)-2-methoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it acts as a nucleophile or an electrophile.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds, such as benzotriazines, under basic conditions .

Addition Reactions: The isocyano group can add to electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Electrophiles: Alkyl halides, acyl chlorides

Major Products:

Heterocycles: Benzotriazines and other nitrogen-containing heterocycles

Substituted Benzenes: Products with various substituents depending on the electrophile used

Aplicaciones Científicas De Investigación

1-(Isocyano(tosyl)methyl)-2-methoxybenzene has several applications in scientific research, including:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties .

Material Science: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of 1-(Isocyano(tosyl)methyl)-2-methoxybenzene involves its reactivity as an isocyanide. The isocyano group can coordinate with metal ions, participate in nucleophilic and electrophilic reactions, and undergo cyclization to form heterocycles. These reactions are facilitated by the electron-donating methoxy group and the electron-withdrawing tosyl group, which stabilize the intermediate species formed during the reactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Analogues and Key Substituent Differences

Key Observations :

- Electron Effects : The tosyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions or cyclizations , whereas methoxy groups donate electron density, stabilizing adjacent positions.

- Fluorine Substitution: Fluorinated derivatives (e.g., 1-(2-fluoropropyl)-2-methoxybenzene) exhibit altered polarity and metabolic stability compared to non-fluorinated analogues .

- Steric Effects : Bulky groups like tert-butoxy () hinder reactivity at the benzylic position, contrasting with the smaller methoxy group in the target compound.

Key Observations :

- The azidomethyl analogue () achieves high yields (86%) via straightforward substitution, whereas tosyl/isocyanide-containing compounds often require multi-step protocols.

- Tosyl chloride is a common reagent for introducing sulfonyl groups (), but reaction temperatures (e.g., 0°C vs. room temperature) influence product distribution.

Reactivity and Functional Group Transformations

- Isocyanide Reactivity: The isocyano group in the target compound acts as a leaving group in heterocyclization reactions, enabling benzotriazine formation (). In contrast, azides () participate in Staudinger or Huisgen cycloadditions.

- Hydrolysis Behavior : The tosyl-isocyanide motif in the target compound resists hydrolysis under mild conditions, whereas the azide in 1-(Azidomethyl)-2-methoxybenzene is thermally labile.

- Electrophilic Substitution : The methoxy group directs electrophiles to the para position, but steric hindrance from tosyl may alter regioselectivity compared to simpler methoxybenzenes.

Physical and Spectroscopic Properties

Table 3: NMR Data Comparison

Actividad Biológica

1-(Isocyano(tosyl)methyl)-2-methoxybenzene, also known as a tosyl isocyanide derivative, has garnered attention in recent years for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 263389-53-3

- Molecular Formula : C10H10N2O2S

- Molecular Weight : 218.26 g/mol

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules. The isocyanide functional group is known for its reactivity towards nucleophiles, which can lead to the inhibition of various enzymes and receptors involved in disease processes.

Antimicrobial Properties

Recent studies have indicated that derivatives of isocyanides exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| P. aeruginosa | 12 | 64 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In another study focusing on inflammation, the compound was evaluated for its effects on cytokine production in vitro. It demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 250 | 100 | 60 |

| IL-6 | 300 | 120 | 60 |

This data indicates that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.

Case Study 1: Antimicrobial Screening

A recent investigation assessed the antimicrobial efficacy of various isocyanide derivatives, including our compound. The study involved both qualitative and quantitative assessments using disk diffusion and broth microdilution methods. The results underscored the compound's potential as a broad-spectrum antimicrobial agent.

Case Study 2: Inhibition of Cytokine Production

In a controlled experiment, human peripheral blood mononuclear cells (PBMCs) were treated with the compound to assess its impact on cytokine production during an inflammatory response. The results indicated a significant reduction in cytokine levels compared to untreated controls, suggesting a mechanism for its anti-inflammatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.